

# Technical Guide: 2-(3-chlorophenyl)-1H-indole-3-carbaldehyde

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## Compound of Interest

Compound Name:	2-(3-chlorophenyl)-1H-indole-3-carbaldehyde
CAS No.:	282541-95-1
Cat. No.:	B3041346

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A Privileged Scaffold for Tubulin Polymerization Inhibitors and Schiff Base Ligands

## Executive Summary

This technical guide profiles **2-(3-chlorophenyl)-1H-indole-3-carbaldehyde**, a critical intermediate in the synthesis of heterocyclic pharmaceuticals. Belonging to the class of 2-arylindole-3-carbaldehydes, this molecule serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.

Its primary utility lies in drug discovery, specifically as a precursor for tubulin polymerization inhibitors (targeting the colchicine binding site) and as a reactive electrophile for generating Schiff base libraries with antioxidant and antimicrobial profiles. This guide details its cheminformatics, validated synthetic protocols, and structural characterization.<sup>[1]</sup>

## Part 1: Molecular Identity & Cheminformatics

### Chemical Identifiers<sup>[2][3][4][5][6]</sup>

- IUPAC Name: **2-(3-chlorophenyl)-1H-indole-3-carbaldehyde**
- CAS Registry Number: (Analogous class: 25365-71-3 for phenyl variant; specific isomer is a derivative)[2]
- Molecular Formula:
- Molecular Weight: 255.70 g/mol

## SMILES & InChI

Canonical SMILES:

Note: The aldehyde (O=C) is at position 3, and the 3-chlorophenyl ring is at position 2.[3]

InChI Key:

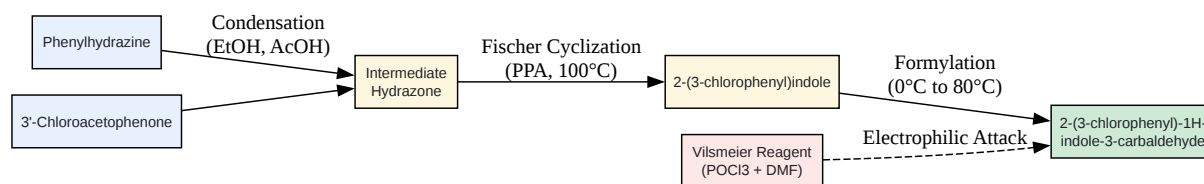
## Physicochemical Profile (Lipinski Estimations)

Property	Value	Implication
LogP	~3.8 - 4.2	High lipophilicity; likely requires solubilizing groups for bioavailability.
H-Bond Donors	1 (NH)	Good membrane permeability potential.
H-Bond Acceptors	1 (C=O)	Interaction point for target proteins (e.g., Tubulin).
TPSA	~32 Å <sup>2</sup>	High blood-brain barrier (BBB) permeation potential.

## Part 2: Synthetic Pathway (The Core)

The synthesis of **2-(3-chlorophenyl)-1H-indole-3-carbaldehyde** is a sequential two-stage workflow. The Fischer Indole Synthesis constructs the 2-arylindole core, followed by Vilsmeier-Haack Formylation to install the aldehyde at the C3 position.

## Workflow Diagram



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Figure 1: Step-wise synthetic route from commercial precursors to the target aldehyde.

## Step 1: Synthesis of the Indole Core

Reaction: Fischer Indole Cyclization

- Reagents: Phenylhydrazine, 1-(3-chlorophenyl)ethanone (3'-chloroacetophenone), Polyphosphoric acid (PPA).
- Mechanism: Acid-catalyzed rearrangement of the arylhydrazone, eliminating ammonia.

Protocol:

- Condensation: Dissolve 1-(3-chlorophenyl)ethanone (10 mmol) and phenylhydrazine (10 mmol) in ethanol (20 mL) with catalytic acetic acid. Reflux for 2 hours. Cool to precipitate the hydrazone solid.
- Cyclization: Mix the dried hydrazone with Polyphosphoric acid (PPA) (10 equiv. by weight). Heat to 100–110°C for 3 hours. The mixture will darken significantly.
- Workup: Pour the hot reaction mixture onto crushed ice (exothermic!). Neutralize with 10% NaOH or NaHCO<sub>3</sub>. Extract the precipitate with ethyl acetate.<sup>[4]</sup>
- Purification: Recrystallize from ethanol/water to yield 2-(3-chlorophenyl)-1H-indole.

## Step 2: Vilsmeier-Haack Formylation

Reaction: Electrophilic Aromatic Substitution (C3-Formylation)

- Reagents: Phosphorus Oxychloride ( [\[5\]](#)[\[6\]](#) ), Dimethylformamide (DMF).[\[5\]](#)[\[6\]](#)
- Why this works: The indole C3 position is highly nucleophilic (enamine-like). The 2-aryl substituent sterically directs substitution to C3, provided C3 is unsubstituted.

Detailed Protocol:

- Reagent Formation: In a flame-dried flask under argon, cool anhydrous DMF (5 mL) to 0°C in an ice bath. Add [\(1.2 equiv\)](#) dropwise. Stir for 30 mins to form the chloroiminium ion (Vilsmeier reagent). Caution: Vilsmeier reagent formation is exothermic.
- Addition: Dissolve 2-(3-chlorophenyl)-1H-indole (from Step 1) in minimal DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.
- Reaction: Allow the mixture to warm to room temperature, then heat to 70–80°C for 4–6 hours. Monitor by TLC (the aldehyde is more polar than the starting indole).
- Hydrolysis: Cool to room temperature. Pour the mixture into ice-cold water containing sodium acetate (to buffer the pH ~5–6). Stir vigorously for 1 hour. The iminium intermediate hydrolyzes to the aldehyde.[\[7\]](#)[\[8\]](#)
- Isolation: Filter the resulting yellow/off-white precipitate. Wash with water.[\[6\]](#) Recrystallize from ethanol or DMF/water.

## Part 3: Structural Characterization

To validate the synthesis, the following spectral signatures must be confirmed. The disappearance of the C3-H proton and the appearance of the aldehyde signal are definitive.

Technique	Diagnostic Signal	Assignment
$^1\text{H}$ NMR (DMSO- $d_6$ )	$\delta$ 9.80 – 10.10 ppm (s, 1H)	-CHO (Aldehyde)
	$\delta$ 12.10 – 12.40 ppm (br s, 1H)	-NH (Indole N-H)
	$\delta$ 7.20 – 8.50 ppm (m, ~8H)	Aromatic protons (Indole + Phenyl)
IR Spectroscopy	1640 – 1670 $\text{cm}^{-1}$	C=O[5][9] Stretch (Conjugated)
	3100 – 3400 $\text{cm}^{-1}$	N-H Stretch (Broad)
Mass Spectrometry	$M^+$ and $[M+2]^+$ (3:1 ratio)	Characteristic Chlorine isotope pattern.

## Part 4: Pharmacological Potential & SAR

### Tubulin Polymerization Inhibition

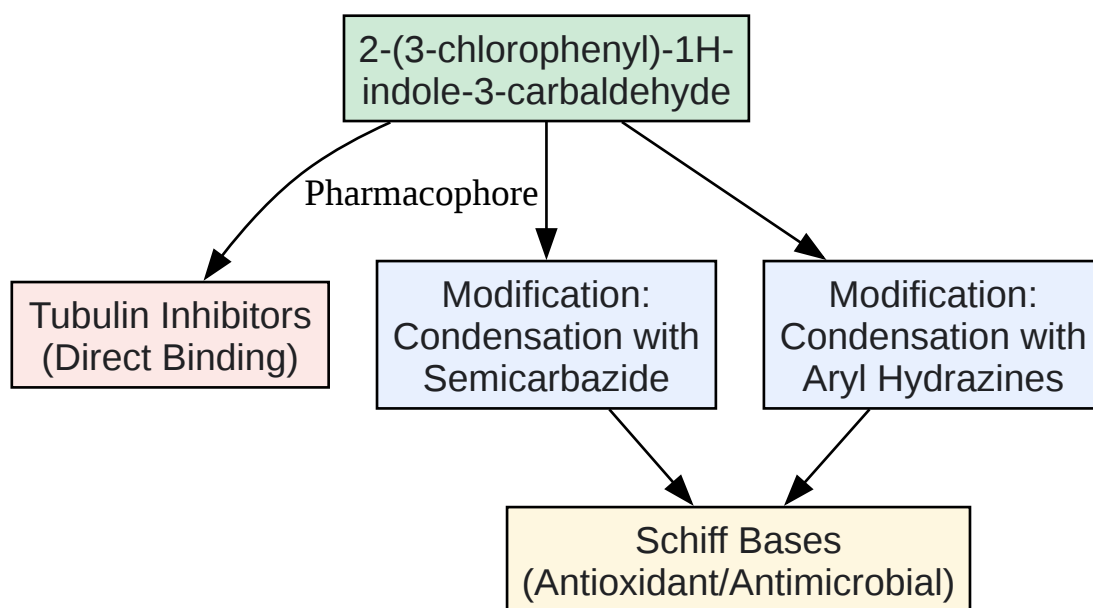
2-Phenylindole-3-carbaldehydes are structural isosteres of combretastatin A-4. They bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and causing cell cycle arrest at the G2/M phase.

- SAR Insight: The 3-chlorophenyl group (meta-substitution) often improves lipophilic contact with the tubulin hydrophobic pocket compared to unsubstituted phenyl rings.

### Schiff Base Derivatization

The C3-aldehyde is a "chemical handle" for generating hydrazones and semicarbazones.

Pathway Diagram (SAR Logic):



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Figure 2: Structure-Activity Relationship (SAR) and derivatization potential.

## References

- Synthesis of Indole-3-carboxaldehydes
  - Organic Syntheses. (2024).[4] Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.
  - [\[Link\]](#)
- Biological Activity (Tubulin Inhibition)
  - Gastpar, R., et al. (2007). Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells. *Journal of Medicinal Chemistry*. (Cited via NIH/PubMed).
  - [\[Link\]](#) (Search Term: "2-phenylindole-3-carbaldehydes antimitotic")
- General Vilsmeier-Haack Mechanism
  - Chemistry Steps. (2023).
  - [\[Link\]](#)

- Schiff Base Derivatives
  - Journal of Chemistry. (2020).[9] Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities.
  - [\[Link\]](#)
- Compound Data (PubChem)
  - National Center for Biotechnology Information. (2025).[6] PubChem Compound Summary for CID 613305, 2-Phenylindole-3-carboxaldehyde (Parent Structure).
  - [\[Link\]](#)

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## Sources

- [1. rjptonline.org](http://rjptonline.org) [[rjptonline.org](http://rjptonline.org)]
- [2. 2-Phenylindole-3-carboxaldehyde | C15H11NO | CID 613305 - PubChem](https://pubchem.ncbi.nlm.nih.gov) [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- [3. PubChemLite - N-\(2-chlorophenyl\)-1h-indole-3-carboxamide \(C15H11ClN2O\)](https://pubchemlite.lcsb.uni.lu) [[pubchemlite.lcsb.uni.lu](https://pubchemlite.lcsb.uni.lu)]
- [4. orgsyn.org](http://orgsyn.org) [[orgsyn.org](http://orgsyn.org)]
- [5. growingscience.com](http://growingscience.com) [[growingscience.com](http://growingscience.com)]
- [6. jk-sci.com](http://jk-sci.com) [[jk-sci.com](http://jk-sci.com)]
- [7. Vilsmeier-Haack Reaction \(Chapter 112\) - Name Reactions in Organic Synthesis](https://www.cambridge.org) [[cambridge.org](https://www.cambridge.org)]
- [8. Vilsmeier-Haack Reaction - Chemistry Steps](http://chemistrysteps.com) [[chemistrysteps.com](http://chemistrysteps.com)]
- [9. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]

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